molecular formula C20H25N3O5S B2542985 N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251547-22-4

N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2542985
CAS No.: 1251547-22-4
M. Wt: 419.5
InChI Key: SWJPGLQHMOFDIA-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide: is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl sulfonyl group, and a dihydropyridinyl acetamide group

Scientific Research Applications

N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an anti-inflammatory or anti-cancer agent.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-methoxyphenyl intermediate through a reaction involving methoxybenzene and an appropriate halogenating agent.

    Formation of the Piperidinyl Sulfonyl Intermediate: The next step involves the reaction of piperidine with a sulfonyl chloride to form the piperidinyl sulfonyl intermediate.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the piperidinyl sulfonyl intermediate in the presence of a suitable coupling agent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with similar structural features, used as an antimicrobial agent.

    Domiphen bromide: Another structurally similar compound with antimicrobial properties.

Uniqueness

N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a therapeutic agent and its versatility in chemical synthesis make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-15-9-12-23(13-10-15)29(26,27)18-8-5-11-22(20(18)25)14-19(24)21-16-6-3-4-7-17(16)28-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJPGLQHMOFDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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